Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications and as a chemosensor for detecting various ions.
Mechanism of Action
The mechanism of action of methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with similar structural features.
Uniqueness
Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine framework with a chloromethyl group at the 5-position and an ester functionality at the 3-position. Its molecular formula is C8H7ClN4O3 with a molecular weight of approximately 227.61 g/mol . The unique combination of functional groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Antitumor Activity : Many derivatives have shown promise as potential anti-cancer agents due to their ability to inhibit specific cancer cell lines.
- Enzyme Inhibition : These compounds can act as inhibitors in various enzymatic pathways, which is critical for developing therapeutic agents targeting specific diseases.
Synthesis Methods
The synthesis of this compound typically involves reactions such as:
- Chlorination : The introduction of the chloromethyl group is often achieved through chlorination of the hydroxyl precursor.
- Esterification : The carboxylic acid group can be converted to an ester via standard esterification techniques.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloromethyl and carbonyl groups | Potential anti-tumor activity |
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Chloromethyl and carbonitrile groups | Anti-tumor activity |
6-Ethyl-5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine | Methyl and ethyl substitutions | Antiviral properties |
The presence of the chloromethyl group is particularly significant as it enhances lipophilicity and cellular uptake, which may contribute to improved efficacy against tumor cells .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. For example, IC50 values were reported in the low micromolar range against pancreatic cancer cell lines .
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on specific enzymes involved in cancer metabolism. Results indicated that it could effectively inhibit enzyme activity at concentrations that are pharmacologically relevant .
Properties
Molecular Formula |
C9H8ClN3O3 |
---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
methyl 5-(chloromethyl)-7-oxo-6H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O3/c1-16-9(15)6-4-11-13-7(14)2-5(3-10)12-8(6)13/h4H,2-3H2,1H3 |
InChI Key |
RBONPUOKAWZDGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=C(CC(=O)N2N=C1)CCl |
Origin of Product |
United States |
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